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Compound of Interest

Compound Name: TMP195

Cat. No.: B611408

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical evidence,
mechanism of action, and experimental protocols for the combination therapy of TMP195, a
selective class lla histone deacetylase (HDAC) inhibitor, and programmed cell death protein 1
(PD-1) blockade. The combination has shown promise in preclinical cancer models by
enhancing anti-tumor immunity, primarily through the modulation of the tumor
microenvironment.

Introduction

TMP195 is a first-in-class, selective inhibitor of class lla HDACs (HDAC4, 5, 7, and 9).[1][2]
Unlike pan-HDAC inhibitors, which can have broad cellular effects, the selectivity of TMP195
for class lla HDACs appears to predominantly impact myeloid cell gene expression and
function, with less direct effect on lymphocytes.[3] This targeted action makes it an attractive
candidate for combination with immune checkpoint inhibitors like anti-PD-1 antibodies.
Preclinical studies in breast and colorectal cancer models have demonstrated that TMP195 can
reprogram tumor-associated macrophages (TAMs) towards a pro-inflammatory, anti-tumoral
M1 phenotype.[1][3] This modulation of the innate immune system creates a more favorable
microenvironment for the adaptive anti-tumor response elicited by PD-1 blockade, leading to
enhanced tumor control.[1][3]

Mechanism of Action
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The combination of TMP195 and PD-1 blockade leverages a synergistic anti-tumor effect by
targeting both the innate and adaptive immune systems.

TMP195:

o Selective Class lla HDAC Inhibition: TMP195 inhibits the enzymatic activity of HDAC4, 5, 7,
and 9.[1]

e Macrophage Reprogramming: In the tumor microenvironment, TMP195 promotes the
polarization of immunosuppressive M2-like TAMs towards a pro-inflammatory M1 phenotype.
[1][3] This is achieved, in part, through the activation of the MAPK and NF-kB signaling
pathways in macrophages.[4]

» Enhanced Antigen Presentation and Phagocytosis: M1 macrophages exhibit increased
phagocytic activity and are more effective at presenting tumor antigens to T cells.[3]

e Modulation of Cytokine and Chemokine Production: TMP195 treatment leads to an
increased release of inflammatory cytokines such as IL-12 and TNFa, which further support
an anti-tumor immune response.[1]

PD-1 Blockade:

o Reinvigoration of T-Cells: Anti-PD-1 antibodies block the interaction between PD-1 on T-cells
and its ligand, PD-L1, which is often expressed on tumor cells and other immune cells in the
tumor microenvironment. This blockade prevents T-cell exhaustion and restores their
cytotoxic function against cancer cells.

Synergistic Effect: By promoting an M1-polarized macrophage phenotype, TMP195 creates an
inflamed tumor microenvironment that is more responsive to PD-1 blockade. The increased
infiltration and activation of cytotoxic T-lymphocytes, facilitated by the reprogrammed
macrophages, enhances the efficacy of anti-PD-1 therapy, leading to improved tumor growth
inhibition and survival in preclinical models.[1][3]

Data Presentation

Preclinical Efficacy of TMP195 and PD-1 Blockade
Combination Therapy
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Immunophenotyping of the Tumor Microenvironment
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Experimental Protocols
In Vivo Murine Tumor Models

1. Colorectal Cancer Subcutaneous Model (MC38)

e Cell Line: MC38 murine colon adenocarcinoma cells.

e Animals: C57BL/6 mice.

e Tumor Implantation: Subcutaneously inject 1 x 10”6 MC38 cells in 100 pL of serum-free

DMEM into the right flank of each mouse.

e Treatment Groups:

o Control: Isotype control IgG (intraperitoneal injection).

o TMP195: 50 mg/kg TMP195 (intraperitoneal injection, daily).
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o Anti-PD-1: 200 pg anti-mouse PD-1 antibody (clone RMP1-14 or equivalent)
(intraperitoneal injection, every 3 days).

o Combination: TMP195 (50 mg/kg, daily) and anti-PD-1 (200 ug, every 3 days).

e Monitoring: Measure tumor volume every 2-3 days using calipers (Volume = 0.5 x length x
width”~2). Monitor animal body weight and general health.

o Endpoint: Euthanize mice when tumors reach a predetermined size (e.g., 2000 mm~3) or at
a fixed time point (e.g., 20 days) for endpoint analysis.[1]

2. Breast Cancer Spontaneous Tumor Model (MMTV-PyMT)

e Animal Model: MMTV-PyMT transgenic mice, which spontaneously develop mammary
tumors.

o Treatment Initiation: Begin treatment when tumors are palpable.

e Treatment Groups:

Vehicle control.

[¢]

[¢]

TMP195 (e.g., 50 mg/kg, daily intraperitoneal injection).

[e]

Anti-PD-1 antibody (e.g., 200 pg, intraperitoneal injection every 3 days).

o

Combination of TMP195 and anti-PD-1.

e Monitoring and Endpoint: Monitor tumor burden by caliper measurement. Euthanize animals
at a predetermined endpoint for analysis of tumors and metastases.

Flow Cytometry Analysis of Tumor-Infiltrating Immune
Cells

e Tumor Digestion:

o Excise tumors and mince them into small pieces.
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o Digest the tissue in a solution containing collagenase (e.g., Collagenase 1V) and DNase |
at 37°C with agitation.

o Pass the digested tissue through a 70 um cell strainer to obtain a single-cell suspension.

o Lyse red blood cells using an ACK lysis buffer.

e Antibody Staining:

o

Wash cells in FACS buffer (e.g., PBS with 2% FBS).
o Block Fc receptors with an anti-CD16/32 antibody.

o Stain for surface markers using a cocktail of fluorochrome-conjugated antibodies. A
representative panel for macrophages and T-cells is provided below. Incubate for 30
minutes at 4°C in the dark.

o Wash the cells and, if necessary, perform intracellular staining for transcription factors
(e.g., FoxP3 for regulatory T-cells) or cytokines using a fixation/permeabilization Kkit.

o Data Acquisition and Analysis:
o Acquire data on a flow cytometer.

o Analyze the data using appropriate software (e.g., FlowJo). Gate on live, single cells, then
on CD45+ leukocytes. Further gate to identify specific immune cell populations.

Representative Flow Cytometry Panel:
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Target Marker Fluorochrome Cell Population
Leukocytes CD45 e.g., FITC All immune cells
Macrophages CD11b e.g., PE Myeloid cells
F4/80 e.g., APC Mature macrophages
M1 Macrophages MHC-II e.g., APC-Cy7 Activated
macrophages
T-cells CD3 e.g., PerCP-Cy5.5 All T-cells
Helper T-cells CD4 e.g., PE-Cy7 Helper T-cells
Cytotoxic T-cells CD8 e.g., APC Cytotoxic T-cells

Note: Specific antibody clones and concentrations should be optimized for each experiment.

Immunohistochemistry (IHC)

o Tissue Preparation:
o Fix freshly excised tumors in 10% neutral buffered formalin.
o Embed the fixed tissue in paraffin.
o Cut 4-5 pm sections and mount them on slides.

» Staining Procedure:

o

Deparaffinize and rehydrate the tissue sections.

o Perform antigen retrieval (e.g., heat-induced epitope retrieval in citrate buffer, pH 6.0).
o Block endogenous peroxidase activity with 3% hydrogen peroxide.

o Block non-specific antibody binding with a blocking serum.

o Incubate with the primary antibody (e.g., anti-CD8 for cytotoxic T-cells, anti-F4/80 for
macrophages) overnight at 4°C.
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[e]

Incubate with a biotinylated secondary antibody.

o

Incubate with an avidin-biotin-peroxidase complex (ABC reagent).

[¢]

Develop the signal with a chromogen such as DAB.

[¢]

Counterstain with hematoxylin.

[e]

Dehydrate and mount the slides.

e Image Analysis:
o Acquire images using a light microscope.

o Quantify the number of positive cells per unit area using image analysis software.

Visualizations
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Experimental Workflow for Preclinical Evaluation
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Caption: Workflow for in vivo and ex vivo analysis.
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Mechanism of Action of TMP195 and PD-1 Blockade
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Caption: TMP195 and PD-1 blockade signaling pathway.
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Clinical Perspective

As of late 2025, there are no publicly available results from clinical trials specifically
investigating the combination of TMP195 and PD-1 blockade. However, clinical trials with other
HDAC inhibitors, such as the class | HDAC inhibitor entinostat, in combination with PD-1
inhibitors have shown clinical activity in patients with melanoma who have progressed on prior
anti-PD-1 therapy. These studies provide a rationale for further clinical investigation of more
selective HDAC inhibitors like TMP195 in combination with immune checkpoint blockade. The
potential for reduced toxicity and more targeted immunomodulation with class lla-selective
inhibitors makes this a promising area for future clinical development.

Conclusion

The combination of the selective class Ila HDAC inhibitor TMP195 with PD-1 blockade
represents a promising immunotherapeutic strategy. Preclinical data strongly suggest that by
reprogramming the tumor microenvironment to be more pro-inflammatory, TMP195 can
sensitize tumors to the effects of immune checkpoint inhibition. The detailed protocols and data
presented in these application notes provide a foundation for further research and development
of this combination therapy for the treatment of solid tumors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e 6. MC38 Syngeneic Colon Carcinoma Tumor Model | CRO services [explicyte.com]

 To cite this document: BenchChem. [Application Notes and Protocols: TMP195 and PD-1
Blockade Combination Therapy]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b611408#tmp195-and-pd-1-blockade-combination-
therapy]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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